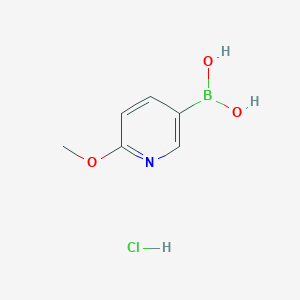

(6-Methoxypyridin-3-yl)boronic acid hydrochloride

Description

Properties

IUPAC Name |

(6-methoxypyridin-3-yl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BNO3.ClH/c1-11-6-3-2-5(4-8-6)7(9)10;/h2-4,9-10H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRXOFWLDRHAFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00624588 | |

| Record name | (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370864-57-6 | |

| Record name | (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00624588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (6-Methoxypyridin-3-yl)boronic acid hydrochloride

CAS Number: 370864-57-6 Parent Compound CAS Number: 163105-89-3[1][2][3]

This technical guide provides a comprehensive overview of (6-Methoxypyridin-3-yl)boronic acid hydrochloride, a versatile building block in medicinal chemistry and drug discovery. The document details its chemical and physical properties, provides exemplary experimental protocols for its synthesis and application in Suzuki-Miyaura cross-coupling reactions, and explores its biological significance as a phosphodiesterase type 5 (PDE5) inhibitor. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Chemical and Physical Properties

This compound is the hydrochloride salt of (6-Methoxypyridin-3-yl)boronic acid. The boronic acid itself is also known by several synonyms, including (6-Methoxy-3-pyridyl)boronic acid, 2-Methoxy-5-pyridineboronic acid, and 6-Methoxypyridine-3-boronic acid.[4][5] The hydrochloride salt offers improved stability and handling characteristics in certain applications.

| Property | This compound | (6-Methoxypyridin-3-yl)boronic acid |

| CAS Number | 370864-57-6[5] | 163105-89-3[1][2][3] |

| Molecular Formula | C₆H₉BClNO₃[5] | C₆H₈BNO₃[1][2][4] |

| Molecular Weight | 189.41 g/mol [5] | 152.94 g/mol [1][2][4] |

| IUPAC Name | (6-methoxypyridin-3-yl)boronic acid;hydrochloride[5] | (6-Methoxypyridin-3-yl)boronic acid |

| Appearance | Solid | Solid |

| Melting Point | Not available | 135-140 °C |

| Solubility | Soluble in organic solvents such as Dioxane, THF, and DMF. | Soluble in organic solvents. |

| Storage | 2-8°C, dry, sealed place.[1] | 2-8°C, dry, sealed place.[1] |

Safety Information: this compound is associated with the following hazard statements:

-

H315: Causes skin irritation.[5]

-

H319: Causes serious eye irritation.[5]

-

H335: May cause respiratory irritation.[5]

Synthesis of (6-Methoxypyridin-3-yl)boronic acid

The synthesis of pyridylboronic acids, including (6-Methoxypyridin-3-yl)boronic acid, is commonly achieved through a lithiation-borylation sequence starting from the corresponding halopyridine.[6] This method involves the reaction of a lithiated pyridine intermediate with a trialkyl borate, followed by acidic hydrolysis to yield the boronic acid.

Caption: General workflow for the synthesis of (6-Methoxypyridin-3-yl)boronic acid.

Experimental Protocol: Synthesis of (6-Methoxypyridin-3-yl)boronic acid

This protocol is a generalized procedure based on established methods for the synthesis of pyridylboronic acids.[6][7]

Materials:

-

3-Bromo-6-methoxypyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Aqueous Hydrochloric Acid (HCl)

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon or Nitrogen), prepare a solution of 3-bromo-6-methoxypyridine in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours.

-

Borylation: Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Allow the mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Work-up: Quench the reaction by the slow addition of aqueous HCl. Remove the organic solvent under reduced pressure. Adjust the pH of the aqueous layer to precipitate the boronic acid.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. If necessary, the crude product can be purified by recrystallization.

Application in Suzuki-Miyaura Cross-Coupling Reactions

(6-Methoxypyridin-3-yl)boronic acid is a valuable reagent in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl and heteroaryl compounds.[8] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide.[9]

References

- 1. CAS 163105-89-3 | (6-methoxypyridin-3-yl)boronic acid - Synblock [synblock.com]

- 2. usbio.net [usbio.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 6-Methoxypyridin-3-ylboronic acid | CymitQuimica [cymitquimica.com]

- 5. (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1) | C6H9BClNO3 | CID 22309456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. benchchem.com [benchchem.com]

- 9. Suzuki Coupling [organic-chemistry.org]

(6-Methoxypyridin-3-yl)boronic acid hydrochloride chemical properties

An In-depth Technical Guide to (6-Methoxypyridin-3-yl)boronic acid hydrochloride

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental protocols related to this compound. The content is tailored for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Core Chemical Properties

This compound is a heterocyclic organic compound widely utilized in organic synthesis. The hydrochloride salt form often enhances the stability of the boronic acid. The boronic acid itself, (6-Methoxypyridin-3-yl)boronic acid, is a key reagent in various cross-coupling reactions.[1][2]

| Property | Data | Source(s) |

| IUPAC Name | (6-methoxypyridin-3-yl)boronic acid;hydrochloride | [1] |

| Synonyms | 2-Methoxy-5-pyridineboronic acid hydrochloride, 6-Methoxypyridine-3-boronic acid hydrochloride | [1] |

| CAS Number | 370864-57-6 (for the hydrochloride) 163105-89-3 (for the parent boronic acid) | [1][2][3][4] |

| Molecular Formula | C₆H₉BClNO₃ | [1] |

| Molecular Weight | 189.41 g/mol | [1] |

| Appearance | Solid, Crystalline Powder | [4][5] |

| Melting Point | 135-140 °C (for the parent boronic acid) | [4] |

| Storage | 2-8°C, Keep containers tightly closed in a dry, cool, and well-ventilated place. | [2][4][6] |

Safety and Handling

Proper handling of this compound is crucial for laboratory safety. The compound is classified as a hazardous substance.

| Category | Information | Source(s) |

| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1] |

| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

| Personal Protective Equipment | Eyeshields, gloves, N95 (US) respirator. Ensure that eyewash stations and safety showers are close to the workstation. | [4][8] |

| Incompatible Materials | Strong oxidizing agents, Strong acids. | [8] |

| Stability | Stable under normal conditions. Avoid dust formation and excess heat. | [8] |

| Hazardous Decomposition | Burning may produce carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and oxides of boron. | [8] |

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

(6-Methoxypyridin-3-yl)boronic acid is a valuable building block, primarily used in the Suzuki-Miyaura cross-coupling reaction.[4][9] This reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds to create complex molecules, particularly biaryl and heteroaryl compounds which are prevalent in pharmaceuticals.[9][10]

The Suzuki-Miyaura reaction couples an organoboron compound (like (6-Methoxypyridin-3-yl)boronic acid) with an organohalide in the presence of a palladium catalyst and a base.[9][10] The reaction is favored for its mild conditions and tolerance of various functional groups.[9][11]

The catalytic cycle involves three main steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide. This step is often rate-determining.[9][]

-

Transmetalation: The boronic acid, activated by the base, transfers its organic group (the 6-methoxypyridin-3-yl moiety) to the palladium center.[9][10]

-

Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the final coupled product, regenerating the Pd(0) catalyst.[9]

Experimental Protocols

The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction using a heteroaryl boronic acid like (6-Methoxypyridin-3-yl)boronic acid.

Materials and Reagents

-

Aryl or heteroaryl halide (1.0 equiv)

-

(6-Methoxypyridin-3-yl)boronic acid or its hydrochloride salt (1.2–1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1–5 mol%)[]

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)[]

-

Anhydrous solvent (e.g., Dioxane/Water, DME, Toluene)

-

Inert gas (Argon or Nitrogen)

Procedure

-

Reaction Setup : To a dry Schlenk flask or reaction vial, add the aryl halide, this compound, palladium catalyst, and base under an inert atmosphere.[9]

-

Solvent Addition : Add the degassed solvent system to the flask via syringe.

-

Reaction Execution : Stir the mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the substrates) for the required time (typically 2-24 hours).[13]

-

Monitoring : Monitor the reaction's progress using a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[9]

-

Purification : Dry the separated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is then purified, typically by column chromatography on silica gel, to yield the final desired compound.[9]

References

- 1. (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1) | C6H9BClNO3 | CID 22309456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. achmem.com [achmem.com]

- 4. 6-Methoxy-3-pyridinylboronic acid = 95.0 163105-89-3 [sigmaaldrich.com]

- 5. 163105-90-6 CAS MSDS (2-Methoxypyridine-3-boronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. file.bldpharm.com [file.bldpharm.com]

- 8. fishersci.com [fishersci.com]

- 9. benchchem.com [benchchem.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to (6-Methoxypyridin-3-yl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(6-Methoxypyridin-3-yl)boronic acid hydrochloride is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and organic synthesis. Its utility is primarily demonstrated in its application as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, for the synthesis of complex biaryl and heteroaryl structures. Furthermore, its non-hydrochloride form has been identified as a potent inhibitor of phosphodiesterase type 5 (PDE5), highlighting its potential in drug discovery and development for conditions where modulation of the cGMP-PKG signaling pathway is beneficial.[1] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on detailed experimental protocols and relevant biological pathways.

Chemical Structure and Properties

The chemical structure of this compound combines a methoxypyridine ring with a boronic acid functional group, presented as its hydrochloride salt.

Structure:

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source |

| IUPAC Name | (6-methoxypyridin-3-yl)boronic acid;hydrochloride | [2] |

| Molecular Formula | C₆H₉BClNO₃ | [2] |

| Molecular Weight | 189.41 g/mol | [2] |

| CAS Number | 370864-57-6 | [2] |

| SMILES | B(C1=CN=C(C=C1)OC)(O)O.Cl | [2] |

| Parent Compound | (6-Methoxypyridin-3-yl)boronic acid (CAS: 163105-89-3) | [2] |

| Appearance | White to beige powder | Sigma-Aldrich |

| Melting Point | 135-140 °C (for the free boronic acid) | |

| Storage | 2-8°C, under inert atmosphere |

Table 2: Spectroscopic Data for (6-Methoxypyridin-3-yl)boronic acid

| Type | Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.51 (s, 1H), 8.12 (bs, 2H, -B(OH)₂), 7.95 (d, 1H, J = 7.8 Hz), 6.73 (d, 1H, J = 7.8 Hz), 3.83 (s, 3H, -OCH₃) |

| ¹³C NMR | Data not readily available in public sources. |

Experimental Protocols

Synthesis of (6-Methoxypyridin-3-yl)boronic acid

This protocol describes the synthesis of the parent compound, which can then be converted to the hydrochloride salt.

Workflow for the Synthesis of (6-Methoxypyridin-3-yl)boronic acid

Caption: Synthetic workflow for (6-Methoxypyridin-3-yl)boronic acid.

Materials:

-

5-Bromo-2-methoxypyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium hydroxide (NaOH), aqueous solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-bromo-2-methoxypyridine in anhydrous THF in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium in hexanes dropwise to the stirred solution, maintaining the temperature at -78 °C.

-

After the addition is complete, stir the mixture at -78 °C for a short period.

-

Add triisopropyl borate dropwise to the reaction mixture, again maintaining the temperature at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

Quench the reaction by pouring it into an aqueous solution of hydrochloric acid and stir vigorously.

-

Adjust the pH of the aqueous layer to approximately 7 using an aqueous sodium hydroxide solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization or column chromatography.

Formation of the Hydrochloride Salt (General Procedure)

Materials:

-

(6-Methoxypyridin-3-yl)boronic acid

-

Anhydrous diethyl ether or other suitable aprotic solvent

-

Anhydrous hydrogen chloride (gas or a solution in an anhydrous solvent like diethyl ether)

Procedure:

-

Dissolve the (6-Methoxypyridin-3-yl)boronic acid in a minimal amount of anhydrous diethyl ether.

-

Slowly bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in diethyl ether dropwise with stirring.

-

The hydrochloride salt should precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a small amount of cold, anhydrous diethyl ether, and dry under vacuum.

Suzuki-Miyaura Cross-Coupling Reaction (General Protocol)

This compound is a valuable coupling partner in Suzuki-Miyaura reactions for the synthesis of biaryl compounds. The following is a general protocol that can be adapted for specific substrates.

Workflow for Suzuki-Miyaura Cross-Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

This compound (1.0 - 1.5 equivalents)

-

Aryl or heteroaryl halide (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂) (1-5 mol%)

-

Ligand (if required, e.g., PPh₃, SPhos, XPhos)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)

Procedure:

-

In a Schlenk flask, combine the this compound, the aryl/heteroaryl halide, the palladium catalyst, and the ligand (if used).

-

Add the base to the flask.

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent(s) via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Development

Phosphodiesterase 5 (PDE5) Inhibition

(6-Methoxypyridin-3-yl)boronic acid has been identified as a potent inhibitor of phosphodiesterase type 5 (PDE5).[1] PDE5 is an enzyme that degrades cyclic guanosine monophosphate (cGMP), a second messenger involved in various physiological processes, including smooth muscle relaxation. By inhibiting PDE5, the compound increases intracellular levels of cGMP, leading to the activation of protein kinase G (PKG) and subsequent downstream signaling events. This mechanism of action is the basis for the therapeutic effects of well-known drugs used to treat erectile dysfunction and pulmonary hypertension. The boronic acid moiety is thought to interact with the active site of the enzyme.[1]

References

- 1. 6-Methoxypyridin-3-ylboronic acid | CymitQuimica [cymitquimica.com]

- 2. (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1) | C6H9BClNO3 | CID 22309456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride - Google Patents [patents.google.com]

An In-depth Technical Guide to (6-Methoxypyridin-3-yl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (6-Methoxypyridin-3-yl)boronic acid hydrochloride, a key building block in medicinal chemistry and organic synthesis. This document details its chemical properties, synthesis, and applications, with a focus on its role in drug discovery as a phosphodiesterase type 5 (PDE5) inhibitor and a versatile reagent in Suzuki-Miyaura cross-coupling reactions.

Chemical and Physical Properties

This compound is a pyridinylboronic acid derivative. The hydrochloride salt form often enhances stability and handling properties compared to the free boronic acid. Key quantitative data for the hydrochloride salt and the parent boronic acid are summarized below.

| Property | This compound | (6-Methoxypyridin-3-yl)boronic acid |

| Molecular Weight | 189.41 g/mol [1] | 152.94 g/mol [2] |

| Molecular Formula | C₆H₉BClNO₃[1] | C₆H₈BNO₃[2] |

| CAS Number | 370864-57-6[1] | 163105-89-3[3] |

| Appearance | - | White to off-white solid/powder |

| Melting Point | - | 135-140 °C[4] |

| Solubility | - | Soluble in methanol[5] |

Safety Information: The hydrochloride salt is associated with the following hazard statements:

-

H315: Causes skin irritation[1]

-

H319: Causes serious eye irritation[1]

-

H335: May cause respiratory irritation[1]

Synthesis and Handling

The synthesis of pyridinylboronic acids can be challenging due to the potential for protodeboronation. A general and effective method involves a halogen-metal exchange followed by borylation.

Experimental Protocol: Synthesis of (6-Methoxypyridin-3-yl)boronic acid

This protocol is adapted from general procedures for the synthesis of halopyridinylboronic acids[6]. The final conversion to the hydrochloride salt can be achieved by treatment with hydrochloric acid.

Materials:

-

2-Methoxy-5-bromopyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Aqueous Hydrochloric Acid (HCl)

-

Diethyl ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 2-methoxy-5-bromopyridine in anhydrous THF.

-

Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.1 equivalents) dropwise, maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 equivalents) dropwise to the reaction mixture at -78 °C. Allow the mixture to warm to room temperature and stir overnight.

-

Hydrolysis and Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of aqueous HCl. Separate the aqueous layer and extract the organic layer with water. Combine the aqueous layers and wash with diethyl ether.

-

Isolation: Adjust the pH of the aqueous layer to approximately 7 with a suitable base to precipitate the boronic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum over P₂O₅.

-

Formation of Hydrochloride Salt: To isolate the hydrochloride salt, the crude boronic acid can be dissolved in a minimal amount of a suitable solvent and treated with a stoichiometric amount of HCl (e.g., as a solution in ether or dioxane). The resulting precipitate is then filtered and dried.

Purification: The crude product can be purified by recrystallization from an appropriate solvent system.

Caption: General synthesis workflow for (6-Methoxypyridin-3-yl)boronic acid.

Applications in Drug Discovery and Organic Synthesis

Inhibition of Phosphodiesterase Type 5 (PDE5)

(6-Methoxypyridin-3-yl)boronic acid is a potent inhibitor of phosphodiesterase type 5 (PDE5)[2]. PDE5 is an enzyme that specifically hydrolyzes cyclic guanosine monophosphate (cGMP), a key second messenger in various physiological processes[7]. By inhibiting PDE5, the intracellular concentration of cGMP increases, leading to the activation of cGMP-dependent protein kinase (PKG) and subsequent downstream signaling events, such as smooth muscle relaxation[8][9]. This mechanism is the basis for the therapeutic effects of well-known drugs like sildenafil (Viagra) in treating erectile dysfunction and pulmonary hypertension[7]. The development of novel PDE5 inhibitors is an active area of research for various cardiovascular and neurological disorders.

The nitric oxide (NO) - cGMP signaling pathway is central to the action of PDE5 inhibitors.

-

Signal Initiation: The pathway is typically initiated by the release of nitric oxide.

-

sGC Activation: NO diffuses into target cells and binds to the heme moiety of soluble guanylate cyclase (sGC), activating the enzyme.

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP[8].

-

Downstream Effects: cGMP then allosterically activates protein kinase G (PKG), which phosphorylates various downstream targets, leading to a physiological response (e.g., vasodilation)[9].

-

Signal Termination: The signal is terminated by the hydrolysis of cGMP back to the inactive GMP by phosphodiesterases, with PDE5 being a key enzyme in this process[8][10].

-

Inhibition: (6-Methoxypyridin-3-yl)boronic acid inhibits PDE5, preventing the breakdown of cGMP and thus potentiating the signaling cascade[2].

References

- 1. (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1) | C6H9BClNO3 | CID 22309456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 6-Methoxypyridin-3-ylboronic acid | CymitQuimica [cymitquimica.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. (6-Methoxypyridin-3-yl)boronic acid [acrospharma.co.kr]

- 5. 163105-90-6 CAS MSDS (2-Methoxypyridine-3-boronic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. The Cyclic Guanosine Monophosphate (cGMP) Second Messenger System – Developing Expertise in Neuroscience [uen.pressbooks.pub]

- 10. researchgate.net [researchgate.net]

Synthesis of (6-Methoxypyridin-3-yl)boronic acid hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (6-methoxypyridin-3-yl)boronic acid hydrochloride, a key building block in medicinal chemistry and drug development. This document details the primary synthesis route, alternative methodologies, and provides in-depth experimental protocols. All quantitative data is summarized for comparative analysis, and key processes are visualized to enhance understanding.

Introduction

(6-Methoxypyridin-3-yl)boronic acid and its hydrochloride salt are versatile intermediates in organic synthesis, most notably utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The presence of the methoxypyridine moiety is significant in drug discovery, as it can influence the pharmacokinetic and pharmacodynamic properties of a molecule. This guide outlines the prevalent synthetic strategies for preparing the hydrochloride salt of this important boronic acid.

Primary Synthesis Route: Halogen-Metal Exchange

The most commonly employed and well-documented route to (6-methoxypyridin-3-yl)boronic acid proceeds via a halogen-metal exchange of 5-bromo-2-methoxypyridine, followed by borylation and subsequent hydrolysis. The final step involves the formation of the hydrochloride salt.

Synthesis Pathway

Caption: Primary synthesis route via halogen-metal exchange.

Experimental Protocol

Step 1: Synthesis of (6-Methoxypyridin-3-yl)boronic acid

-

Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-bromo-2-methoxypyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 to 1.5 eq) is added dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. The mixture is stirred at this temperature for 30-60 minutes.

-

Borylation: Triisopropyl borate (1.2 to 1.5 eq) is then added dropwise, again keeping the temperature below -70 °C.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight. The reaction is then quenched by the slow addition of aqueous hydrochloric acid (e.g., 1 M HCl). The aqueous layer is separated and the pH is adjusted to approximately 7 with a base (e.g., NaOH) to precipitate the boronic acid. The solid is collected by filtration, washed with water, and dried under vacuum.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: The crude (6-methoxypyridin-3-yl)boronic acid is dissolved in a suitable organic solvent such as diethyl ether or a mixture of isopropanol and diethyl ether.

-

Acidification: A solution of hydrogen chloride in diethyl ether (or another appropriate organic solvent) is added dropwise with stirring. Alternatively, anhydrous hydrogen chloride gas can be bubbled through the solution.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with the organic solvent (e.g., diethyl ether), and dried under vacuum to yield this compound.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 5-Bromo-2-methoxypyridine | N/A |

| Key Reagents | n-Butyllithium, Triisopropyl borate | N/A |

| Solvent | Tetrahydrofuran (THF) | N/A |

| Reaction Temperature | -78 °C to Room Temperature | N/A |

| Typical Yield | ~75% (for the free boronic acid) | N/A |

Alternative Synthesis Route: Palladium-Catalyzed Borylation

An alternative approach to pyridinyl boronic acids involves a palladium-catalyzed cross-coupling reaction between a halopyridine and a diboron reagent. This method can offer advantages in terms of functional group tolerance and milder reaction conditions.

Synthesis Pathway

Caption: Alternative synthesis via Pd-catalyzed borylation.

General Experimental Considerations

-

Reaction Setup: A flask is charged with 5-bromo-2-methoxypyridine, bis(pinacolato)diboron, a palladium catalyst (e.g., Pd(dppf)Cl₂), a ligand (if required), and a base (e.g., potassium acetate).

-

Reaction: The mixture is suspended in an appropriate solvent (e.g., dioxane or DMSO) and heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up and Hydrolysis: The reaction mixture is cooled, filtered, and the solvent is removed. The resulting pinacol ester can be hydrolyzed to the boronic acid using an acidic workup.

-

Salt Formation: The hydrochloride salt is then formed as described in the primary route.

Comparative Data

| Parameter | Halogen-Metal Exchange | Palladium-Catalyzed Borylation |

| Starting Material | 5-Bromo-2-methoxypyridine | 5-Bromo-2-methoxypyridine |

| Key Reagents | n-Butyllithium, Triisopropyl borate | Bis(pinacolato)diboron, Pd catalyst |

| Temperature | Cryogenic (-78 °C) | Elevated (e.g., 80-100 °C) |

| Functional Group Tolerance | Limited (sensitive to strong base) | Generally broader |

| Yield | Often high | Variable, can be high |

Conclusion

The synthesis of this compound is most reliably achieved through the halogen-metal exchange of 5-bromo-2-methoxypyridine. This method, while requiring cryogenic temperatures, is high-yielding and well-established. The alternative palladium-catalyzed borylation offers a pathway with potentially broader functional group compatibility and milder conditions, which may be advantageous for the synthesis of more complex analogues. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, available equipment, and the nature of any other functional groups present in the starting material. This guide provides the necessary details for researchers to make an informed decision and to successfully implement the synthesis in their laboratories.

Stability and Storage of (6-Methoxypyridin-3-yl)boronic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (6-Methoxypyridin-3-yl)boronic acid hydrochloride. The information presented herein is intended to support researchers, scientists, and professionals in the field of drug development in ensuring the integrity and reliability of this compound in their studies.

Core Stability Profile

This compound, as a heterocyclic arylboronic acid derivative, is susceptible to degradation through several pathways. The primary routes of degradation for boronic acids, in general, include oxidation and hydrolysis (protodeboronation). The hydrochloride salt form may influence the stability profile compared to the free base. While specific quantitative stability data for the hydrochloride salt is not extensively available in the public domain, general principles of boronic acid stability and data from suppliers of the parent compound and related molecules provide crucial guidance.

Factors Influencing Stability

Several environmental factors can significantly impact the stability of this compound:

-

Temperature: Elevated temperatures are known to accelerate the degradation of boronic acids.

-

Moisture: The presence of water can facilitate hydrolytic degradation pathways.

-

Light: Exposure to light, particularly UV light, can potentially induce photolytic degradation.

-

Oxygen: As with many organic compounds, atmospheric oxygen can lead to oxidative degradation.

Recommended Storage Conditions

To mitigate degradation and ensure the long-term integrity of the compound, the following storage conditions are recommended based on supplier data for the parent boronic acid and related compounds.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C or -20°C | To minimize thermal degradation. |

| Atmosphere | Under an inert gas (e.g., Argon, Nitrogen) | To prevent oxidative degradation. |

| Moisture | In a tightly sealed container in a dry place | To protect from hydrolysis. |

| Light | In a light-resistant container | To prevent photolytic degradation. |

Potential Degradation Pathways

The primary degradation pathways for arylboronic acids are protodeboronation and oxidation. The presence of the methoxy and pyridine functionalities in this compound will influence the susceptibility to these pathways.

Caption: Proposed degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive stability testing program for this compound should involve long-term and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and pathways.

Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop stability-indicating analytical methods.

Objective: To identify the likely degradation products of this compound under various stress conditions.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid compound to 105°C for 48 hours.

-

Photolytic Degradation: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a specified duration.

-

-

Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

| Parameter | Typical Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 270 nm) |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

Long-Term and Accelerated Stability Studies

These studies are performed to determine the shelf-life and appropriate storage conditions for the compound.

Methodology:

-

Sample Preparation: Store accurately weighed samples of this compound in vials that mimic the proposed long-term storage container.

-

Storage Conditions:

-

Long-Term: 5°C ± 3°C and ambient humidity for up to 24 months.

-

Accelerated: 25°C ± 2°C / 60% RH ± 5% RH for 6 months.

-

-

Testing Schedule: Analyze samples at initial (time zero) and at specified intervals (e.g., 3, 6, 9, 12, 18, and 24 months for long-term; 1, 3, and 6 months for accelerated).

-

Analysis: At each time point, assess the samples for appearance, purity (by HPLC), and the presence of degradation products.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for assessing the stability of this compound.

Caption: General workflow for stability assessment.

Conclusion

The stability of this compound is critical for its effective use in research and drug development. While specific quantitative stability data for this compound is limited, adherence to the recommended storage conditions—low temperature, inert atmosphere, and protection from light and moisture—is paramount. The implementation of a robust stability testing program, including forced degradation studies and long-term/accelerated stability trials, will ensure the quality and reliability of this important chemical entity. The provided experimental protocols and workflows offer a solid framework for establishing the stability profile of this compound.

Navigating the Solubility Landscape of (6-Methoxypyridin-3-yl)boronic acid hydrochloride: A Technical Guide

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of (6-Methoxypyridin-3-yl)boronic acid hydrochloride, a compound of significant interest to researchers, scientists, and professionals in the field of drug development. While specific quantitative solubility data for the hydrochloride salt remains limited in publicly available literature, this document provides essential qualitative information and detailed experimental protocols for its determination. Furthermore, it elucidates the compound's role as a potent phosphodiesterase type 5 (PDE5) inhibitor through a detailed signaling pathway diagram.

Qualitative Solubility Profile

| Compound | Solvent | Solubility |

| (6-Methoxypyridin-3-yl)boronic acid | Water | Soluble |

| (6-Methoxypyridin-3-yl)boronic acid | Methanol | Soluble[1] |

| This compound | Various | Data not available |

Experimental Protocol for Solubility Determination: The Dynamic Method

A robust and widely used technique for determining the solubility of boronic acids is the dynamic (or synthetic) method. This approach relies on the visual or instrumental detection of the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.

Principle: A series of samples with known concentrations of the solute in the solvent are prepared. Each sample is heated at a constant rate while being stirred. The temperature at which the last solid particles disappear, resulting in a clear solution, is recorded as the dissolution temperature. This process is repeated for various concentrations to construct a solubility curve.

Apparatus:

-

Jacketed glass vessel with a stirrer

-

Thermostatically controlled heating/cooling circulator

-

Calibrated temperature probe

-

Turbidity sensor or a laser light source and a photodetector

-

Analytical balance

Procedure:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into the glass vessel.

-

Heating and Stirring: Begin stirring the mixture at a constant rate and initiate a slow, controlled heating ramp (e.g., 0.1-0.5 °C/min).

-

Turbidity Monitoring: Continuously monitor the turbidity of the mixture. The solution will appear cloudy or contain visible solid particles when the compound is not fully dissolved.

-

Dissolution Point Determination: The temperature at which the solution becomes clear and free of any solid particles is the dissolution temperature for that specific concentration.

-

Data Collection: Repeat steps 1-4 for a range of concentrations to obtain a series of dissolution temperatures.

-

Solubility Curve Construction: Plot the concentration of the solute as a function of the dissolution temperature to generate the solubility curve.

Visualizing Experimental and Biological Pathways

To further aid researchers, this guide provides two key visualizations: an experimental workflow for solubility determination and the signaling pathway of PDE5 inhibition.

Caption: Workflow for determining solubility via the dynamic method.

(6-Methoxypyridin-3-yl)boronic acid is a potent inhibitor of phosphodiesterase type 5 (PDE5).[2] PDE5 is an enzyme that plays a crucial role in the nitric oxide (NO) signaling pathway by degrading cyclic guanosine monophosphate (cGMP). Inhibition of PDE5 leads to an accumulation of cGMP, which in turn activates protein kinase G (PKG) and results in various physiological effects.

Caption: Inhibition of the PDE5 signaling pathway.

This technical guide serves as a valuable resource for researchers working with this compound, providing both a practical framework for determining its solubility and a deeper understanding of its biological mechanism of action. The provided protocols and diagrams are intended to facilitate further research and application of this compound in drug discovery and development.

References

Spectral Analysis of (6-Methoxypyridin-3-yl)boronic acid hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for (6-Methoxypyridin-3-yl)boronic acid hydrochloride (C₆H₉BClNO₃, Molecular Weight: 189.41 g/mol ).[1] This compound is a valuable building block in medicinal chemistry and drug discovery, making its structural elucidation and purity assessment via spectroscopic methods crucial. This document presents nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectral data, along with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

¹H NMR (Proton NMR) Data

The proton NMR spectrum provides information about the number of different types of protons and their neighboring environments. The presence of the hydrochloride salt may lead to slight downfield shifts of the pyridine ring protons compared to the free base due to the protonation of the pyridine nitrogen.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.6 - 8.8 | d | 1H | H-2 |

| ~8.1 - 8.3 | dd | 1H | H-4 |

| ~6.8 - 7.0 | d | 1H | H-5 |

| ~4.0 - 4.2 | s | 3H | -OCH₃ |

| ~8.0 - 9.0 (broad) | s | 2H | B(OH)₂ |

Note: Predicted values based on typical spectra of pyridine and boronic acid derivatives. The B(OH)₂ protons are often broad and may exchange with water in the solvent.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~165 | C-6 |

| ~145 | C-2 |

| ~140 | C-4 |

| ~130 (broad) | C-3 |

| ~110 | C-5 |

| ~55 | -OCH₃ |

Note: Predicted values. The signal for the carbon attached to the boron (C-3) is often broadened due to quadrupolar relaxation of the boron nucleus.

¹¹B NMR (Boron-11 NMR) Data

¹¹B NMR is useful for directly observing the boron atom. The chemical shift can confirm the presence of the boronic acid functionality.

| Chemical Shift (δ) ppm | Linewidth | Assignment |

| ~28 - 32 | Broad | B(OH)₂ |

Note: Expected range for an sp²-hybridized boron in an arylboronic acid.[2][3]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) is a suitable method.

Expected Mass Spectrum Data (ESI-MS)

| m/z | Ion |

| 154.06 | [M+H]⁺ (of the free base) |

| 176.04 | [M+Na]⁺ (of the free base) |

| 136.05 | [M+H - H₂O]⁺ |

Note: The observed mass will be for the free base, (6-Methoxypyridin-3-yl)boronic acid, as the HCl is a counter-ion and typically not observed in the gas phase under these conditions. The listed m/z values are calculated for the monoisotopic mass of the free base C₆H₈BNO₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3600 - 3200 | Broad, Strong | O-H stretch (from B(OH)₂ and adsorbed water) |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |

| ~1600 - 1450 | Strong | Aromatic C=C and C=N stretching vibrations |

| ~1350 - 1300 | Strong | B-O stretch |

| ~1300 - 1000 | Strong | C-O stretch (ether) |

Note: The quaternization of the pyridine nitrogen in the hydrochloride salt can cause shifts in the C=C and C=N stretching vibrations.[4] A broad absorption may also be present in the 2800-2400 cm⁻¹ region due to the N⁺-H stretch of the pyridinium hydrochloride.

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as boronic acids can form boroxines (anhydrides) in non-polar solvents, leading to complex spectra.[5]

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

Apply a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A higher number of scans will be required compared to ¹H NMR.

-

-

¹¹B NMR Acquisition:

-

Use a boron-specific probe or tune the broadband probe to the ¹¹B frequency.

-

Set the spectral width to cover a range of approximately 100 ppm centered around +30 ppm.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a water/methanol mixture.[6] High concentrations can lead to signal suppression and contamination of the instrument.[6][7]

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a quadrupole, time-of-flight (TOF), or Orbitrap analyzer).

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire data in positive ion mode to observe protonated species.

-

Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Optimize instrumental parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve good signal intensity and stability.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and any significant fragment ions. Compare the observed m/z values with the calculated theoretical values.

FT-IR Spectroscopy Protocol

-

Sample Preparation (Solid State):

-

KBr Pellet Technique: Mix a small amount of the solid sample (1-2 mg) with dry, IR-grade potassium bromide (KBr) (150-200 mg).[8] Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[8]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric CO₂ and water vapor absorptions.[8]

-

Place the prepared sample in the spectrometer's sample holder and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: Process the spectrum using the spectrometer's software, which may include baseline correction and peak picking. Assign the observed absorption bands to the corresponding molecular vibrations.[8]

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for the spectroscopic characterization of a chemical compound.

References

- 1. (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1) | C6H9BClNO3 | CID 22309456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. reddit.com [reddit.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. biocompare.com [biocompare.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Safety and Handling of (6-Methoxypyridin-3-yl)boronic acid hydrochloride

This guide provides comprehensive safety and handling information for (6-Methoxypyridin-3-yl)boronic acid hydrochloride, tailored for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, hazards, handling protocols, and emergency procedures to ensure a safe laboratory environment.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Proper identification and understanding of its physical and chemical properties are crucial for safe handling and storage.

| Property | Value |

| CAS Number | 370864-57-6[2] |

| Molecular Formula | C₆H₉BClNO₃[2] |

| Molecular Weight | 189.41 g/mol [2] |

| Form | Solid[1] |

| Melting Point | 135-140 °C[1] |

| Storage Temperature | 2-8°C[1][3] |

Hazard Identification and Classification

This compound is classified as hazardous. The following table summarizes its GHS hazard statements.

| Hazard Code | GHS Hazard Statement | Description |

| H315 | Causes skin irritation | Contact with skin may cause redness, itching, and inflammation.[2] |

| H319 | Causes serious eye irritation | Contact with eyes may cause significant irritation, pain, and potential damage.[2] |

| H335 | May cause respiratory irritation | Inhalation of dust may lead to irritation of the respiratory tract, coughing, and shortness of breath.[2] |

Signal Word: Warning

Safe Handling and Experimental Protocols

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and ensure personnel safety.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

-

Eye Protection: Chemical safety goggles or a face shield.[4][5]

-

Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).[4][5]

-

Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[4][6]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 respirator is recommended.[1]

Engineering Controls

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][7]

-

Eyewash stations and safety showers must be readily accessible in the immediate work area.[7]

General Handling Workflow

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.

References

- 1. 2-メトキシ-5-ピリジンボロン酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 2. (6-Methoxypyridin-3-yl)boronic acid--hydrogen chloride (1/1) | C6H9BClNO3 | CID 22309456 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. fishersci.com [fishersci.com]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. fishersci.com [fishersci.com]

A Technical Guide to (6-Methoxypyridin-3-yl)boronic acid hydrochloride: Commercial Availability, Properties, and Applications in Suzuki-Miyaura Coupling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (6-Methoxypyridin-3-yl)boronic acid hydrochloride, a key reagent in modern organic synthesis. This document details its commercial availability, physicochemical properties, and safety information. Furthermore, it provides detailed experimental protocols for its application in Suzuki-Miyaura cross-coupling reactions, a cornerstone of carbon-carbon bond formation, with a specific focus on the synthesis of the antiepileptic drug Perampanel.

Core Properties and Commercial Availability

This compound is a pyridinylboronic acid derivative that serves as a versatile building block in the synthesis of complex organic molecules. Its utility is most prominently demonstrated in palladium-catalyzed cross-coupling reactions.

Physicochemical Data

The key physicochemical properties of (6-Methoxypyridin-3-yl)boronic acid and its hydrochloride salt are summarized below.

| Property | (6-Methoxypyridin-3-yl)boronic acid | This compound |

| CAS Number | 163105-89-3[1] | 370864-57-6 |

| Molecular Formula | C₆H₈BNO₃[2] | C₆H₉BClNO₃ |

| Molecular Weight | 152.94 g/mol [1][2] | 189.41 g/mol |

| Appearance | Solid | Solid |

| Melting Point | 135-140 °C[1] | Not available |

| Storage Temperature | 2-8°C[1] | Not available |

Commercial Suppliers

(6-Methoxypyridin-3-yl)boronic acid and its hydrochloride salt are available from various chemical suppliers. However, availability may vary, and some suppliers have discontinued the product. Researchers are advised to confirm current stock levels with the respective vendors.

| Supplier | Product Name | Catalog Number | Purity |

| Sigma-Aldrich | 6-Methoxy-3-pyridinylboronic acid | Product Discontinued | ≥95.0%[1] |

| Simson Pharma Limited | (6-Methoxypyridin-3-yl) boronic acid | Not specified | High quality, with Certificate of Analysis |

| BLD Pharm | (6-Methoxypyridin-3-yl)boronic acid | Not specified | Not specified[3] |

| CymitQuimica | 6-Methoxypyridin-3-ylboronic acid | 3D-FM10042 (Discontinued) | Min. 95%[2] |

Safety and Handling

Appropriate safety precautions must be taken when handling this compound and its parent compound. The following information is a summary of known hazards and should be supplemented by a thorough review of the full Safety Data Sheet (SDS) provided by the supplier.

| Hazard Category | GHS Pictogram | Hazard Statements | Precautionary Statements |

| Skin Irritation | GHS07 | H315: Causes skin irritation. | P264: Wash skin thoroughly after handling. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water. P332 + P313: If skin irritation occurs: Get medical advice/ attention. |

| Eye Irritation | GHS07 | H319: Causes serious eye irritation. | P280: Wear eye protection/ face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337 + P313: If eye irritation persists: Get medical advice/ attention. |

| Respiratory Irritation | GHS07 | H335: May cause respiratory irritation. | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. P304 + P340 + P312: IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/ doctor if you feel unwell. |

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide or triflate. It is a powerful and widely used method for the formation of carbon-carbon bonds. This compound is a common coupling partner in these reactions.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle with a palladium(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the coupling of an aryl halide with (6-Methoxypyridin-3-yl)boronic acid. Reaction conditions may require optimization depending on the specific substrates used.

Materials:

-

Aryl halide (1.0 equiv)

-

(6-Methoxypyridin-3-yl)boronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2-3 equiv)

-

Solvent (e.g., Dioxane, Toluene, DMF, with 10-20% water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction flask, add the aryl halide, (6-Methoxypyridin-3-yl)boronic acid, palladium catalyst, and base.

-

Evacuate and backfill the flask with an inert gas (repeat three times).

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Case Study: Synthesis of Perampanel

Perampanel is a selective, non-competitive antagonist of the AMPA receptor, used in the treatment of epilepsy. A key step in its synthesis involves the Suzuki-Miyaura coupling of 5'-bromo-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one with an organoboron reagent derived from 2-cyanobromobenzene. An analogous and often more direct route involves the coupling of a suitable pyridone with (6-Methoxypyridin-3-yl)boronic acid or its derivatives. The following workflow illustrates a common synthetic strategy.

Experimental Workflow for Perampanel Synthesis

Caption: A generalized experimental workflow for the synthesis of Perampanel.

Detailed Protocol for a Key Suzuki Coupling Step in Perampanel Synthesis

This protocol is adapted from methodologies described in the patent literature for the synthesis of Perampanel and its intermediates.

Materials:

-

5'-bromo-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one (1.0 equiv)

-

2-(1,3,2-Dioxaborinan-2-yl)benzonitrile (a derivative of 2-cyanophenylboronic acid, 1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (0.03 equiv)

-

Potassium carbonate (2.0 equiv)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5'-bromo-1'-phenyl-[2,3'-bipyridin]-6'(1'H)-one, 2-(1,3,2-dioxaborinan-2-yl)benzonitrile, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.

-

Evacuate the flask and backfill with nitrogen gas (repeat this cycle three times).

-

Add anhydrous DMF via syringe.

-

Heat the reaction mixture to 90-100 °C and stir for 4-6 hours, or until the reaction is complete as monitored by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford pure Perampanel.

This technical guide serves as a starting point for researchers working with this compound. For any specific application, it is crucial to consult the relevant literature and optimize the reaction conditions accordingly. Always adhere to strict laboratory safety protocols when handling the described chemicals.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling with (6-Methoxypyridin-3-yl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This application note provides a detailed protocol for the use of (6-Methoxypyridin-3-yl)boronic acid hydrochloride in Suzuki coupling reactions. This versatile building block is crucial for the synthesis of biaryl and heteroaryl compounds, which are prevalent scaffolds in medicinal chemistry and materials science. The presence of the methoxypyridine moiety is of particular interest in drug discovery due to its frequent appearance in biologically active molecules.

The use of the hydrochloride salt of the boronic acid necessitates careful consideration of the base used in the reaction, as an additional equivalent is required for neutralization. This protocol outlines optimized conditions to ensure efficient coupling while minimizing common side reactions associated with heteroaryl boronic acids, such as protodeboronation.

Core Concepts of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate in the presence of a base. The catalytic cycle consists of three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (R¹-X), forming a Pd(II) complex. This is often the rate-limiting step of the cycle.

-

Transmetalation: The organoboron reagent (R²-B(OH)₂), activated by the base to form a more nucleophilic boronate species, transfers its organic group (R²) to the palladium center.

-

Reductive Elimination: The two organic fragments (R¹ and R²) on the palladium center couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst.

Experimental Protocols

This section provides a general procedure for the Suzuki-Miyaura coupling of this compound with various aryl halides. The conditions are based on established protocols for similar pyridinylboronic acids and can be optimized for specific substrates.

General Procedure for Suzuki-Miyaura Coupling

Reaction Setup: To a dry Schlenk flask or reaction vial purged with an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), and the ligand (if required).

Reagent Addition: Add the base (3.0-4.0 equiv, noting the extra equivalent for the hydrochloride salt) followed by the degassed solvent system.

Reaction Execution: Stir the reaction mixture at the specified temperature for the indicated time. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS).

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the desired biaryl product.

Data Presentation

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of pyridinylboronic acids with various aryl halides. These conditions can serve as a starting point for optimizing reactions with this compound.

Table 1: Recommended Starting Conditions for Suzuki Coupling with this compound

| Parameter | Condition | Notes |

| Aryl Halide | Aryl Bromide or Iodide (1.0 equiv) | Aryl chlorides may require more active catalyst systems. |

| Boronic Acid | (6-Methoxypyridin-3-yl)boronic acid HCl (1.2 equiv) | The hydrochloride salt requires an additional equivalent of base. |

| Catalyst | Pd(dppf)Cl₂ (3 mol%) | Other common catalysts include Pd(PPh₃)₄ or Pd₂(dba)₃. |

| Base | K₂CO₃ (3.0 equiv) or Cs₂CO₃ (3.0 equiv) | A stronger base may be beneficial for less reactive halides. |

| Solvent | 1,4-Dioxane/H₂O (4:1) | Degassing the solvent is recommended to prevent catalyst oxidation. |

| Temperature | 80-100 °C | Higher temperatures may be needed for less reactive substrates. |

| Reaction Time | 2-12 hours | Monitor by TLC or LC-MS for completion. |

Table 2: Catalyst and Ligand Systems for Challenging Couplings

| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Notes |

| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | Effective for sterically hindered or electron-rich aryl chlorides. |

| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | Broadly applicable for challenging heteroaryl couplings. |

| Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | A classic catalyst, suitable for many standard couplings. |

Visualizations

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Diagram 2: Experimental Workflow

Application Notes and Protocols for Palladium-Catalyzed Suzuki-Miyaura Coupling of (6-Methoxypyridin-3-yl)boronic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of palladium catalysts for the Suzuki-Miyaura cross-coupling of (6-Methoxypyridin-3-yl)boronic acid hydrochloride with various aryl and heteroaryl halides. This reaction is a critical transformation in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds.[1] The coupling of this compound with organic halides provides a direct route to substituted 6-methoxypyridines, a scaffold present in numerous biologically active molecules. The hydrochloride salt of the boronic acid is often used to improve its stability and handling. The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the boronic acid for transmetalation.[2]

Challenges in the coupling of pyridylboronic acids include the potential for catalyst inhibition by the pyridine nitrogen and the susceptibility of the boronic acid to protodeboronation under basic conditions.[3] Careful selection and optimization of the palladium catalyst, ligand, base, and solvent system are therefore crucial for achieving high yields and purity.

Catalytic Systems

A variety of palladium sources and ligands can be employed for the Suzuki-Miyaura coupling of this compound. The choice of the catalytic system is often dependent on the reactivity of the coupling partners. Modern approaches frequently utilize palladium precatalysts, which offer enhanced stability and reactivity.

Common Palladium Sources:

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

Effective Ligands:

The use of electron-rich and sterically bulky phosphine ligands is crucial for promoting the catalytic cycle, particularly the oxidative addition and reductive elimination steps, and for preventing catalyst deactivation. Some of the most effective ligands for heteroaryl couplings include:

-

Buchwald-type biaryl phosphine ligands:

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

-

-

Ferrocenyl phosphines:

-

1,1'-Bis(diphenylphosphino)ferrocene (dppf)

-

Data Presentation: A Comparative Overview

The following tables summarize representative quantitative data for the palladium-catalyzed Suzuki-Miyaura coupling of analogous pyridylboronic acids with various aryl halides. These data provide a reference for expected outcomes and a starting point for reaction optimization when using this compound.

Table 1: Suzuki-Miyaura Coupling of 2-Pyridylboronates with Aryl Halides

| Entry | Aryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromoanisole | 2-Pyridylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 74 |

| 2 | 3,5-Bis(trifluoromethyl)bromobenzene | 2-Pyridylboronic acid | Pd₂(dba)₃ / Ligand 1* | K₃PO₄ | Dioxane | 110 | 12 | 82 |

| 3 | 4-Chlorotoluene | 2-Pyridylboronate ester | Pd₂(dba)₃ / Ligand 2** | KF | Dioxane | 110 | 18 | 75 |

| 4 | 1-Bromo-4-tert-butylbenzene | 2-Pyridylboronic ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 12 | 95 |

*Ligand 1 refers to a specific phosphite ligand.[4] **Ligand 2 refers to a specific phosphine oxide ligand.[5]

Table 2: Suzuki-Miyaura Coupling of other Methoxypyridylboronic Acids

| Entry | Aryl Halide | Boronic Acid | Catalyst / Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | 4-Bromobenzonitrile | (4-Methoxypyridin-2-yl)boronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane | 100 | 12 | 85 |

| 2 | 1-Bromo-4-fluorobenzene | (4-Methoxypyridin-2-yl)boronic acid | Pd(PPh₃)₂Cl₂ | Na₂CO₃ (aq) | Dioxane | Reflux | 8-12 | 90 |

Experimental Protocols

The following protocols are provided as a general guide and may require optimization for specific substrates. All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Protocol 1: General Procedure using a Buchwald Ligand (e.g., SPhos)

-

Reaction Setup: To a dry Schlenk flask or reaction vial under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., SPhos, 2-4 mol%), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).

-

Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene). A small amount of degassed water may be beneficial in some cases.

-

Reaction Execution: Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the specified time (usually 12-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS, or GC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

Protocol 2: General Procedure using a Ferrocenyl Ligand (e.g., Pd(dppf)Cl₂)

-

Reaction Setup: In a reaction vial, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and the base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane or DMF).

-

Reaction Execution: Seal the vial and heat the reaction mixture to the desired temperature (typically 90-120 °C) with vigorous stirring. Monitor the reaction progress.

-

Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with an organic solvent. The filtrate is then washed with water and brine.

-

Purification: The organic layer is dried, concentrated, and the residue is purified by flash column chromatography.

Visualizations

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling.

References

Application Notes and Protocols for Suzuki Reactions Using (6-Methoxypyridin-3-yl)boronic acid hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl compounds which are prevalent in pharmaceuticals.[1] (6-Methoxypyridin-3-yl)boronic acid hydrochloride is a valuable building block, providing access to substituted methoxypyridine moieties. The selection of an appropriate base is critical for the success of the Suzuki reaction, as it plays a key role in the activation of the boronic acid for the crucial transmetalation step in the catalytic cycle.[2][3] This document provides a guide to base selection and a general protocol for the use of this compound in Suzuki-Miyaura coupling reactions.

A significant consideration when using this compound is the presence of the hydrochloride salt. This necessitates the use of an additional equivalent of base to neutralize the acid before the catalytic cycle can proceed effectively. Therefore, a total of at least three equivalents of base is typically recommended.

Base Selection in Suzuki-Miyaura Coupling

The choice of base can significantly influence the yield and rate of a Suzuki reaction. Various inorganic and organic bases have been employed, with inorganic bases generally showing greater efficacy. The following table summarizes common bases used in Suzuki reactions with pyridylboronic acids and their general characteristics.

| Base | Common Solvent(s) | Typical Equivalents | General Remarks |

| Na₂CO₃ | Toluene/Water, Dioxane/Water | 2.0 - 3.0 | A common and effective base for standard Suzuki couplings. Often used as an aqueous solution.[4] |